molecular formula C12H10FN3O3S B14866898 4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide

4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B14866898
M. Wt: 295.29 g/mol
InChI Key: YMSMQWUIXIWCNR-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is widely used for the synthesis of thiazole derivatives due to its efficiency and versatility. The reaction conditions generally include the use of ethanol as a solvent and refluxing the reaction mixture for a specified period .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted thiazole derivatives.

Scientific Research Applications

4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to the presence of the hydroxyamino and thiazole moieties, which contribute to its distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

Properties

Molecular Formula

C12H10FN3O3S

Molecular Weight

295.29 g/mol

IUPAC Name

4-fluoro-N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C12H10FN3O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-20-12)5-10(17)16-19/h1-4,6,19H,5H2,(H,16,17)(H,14,15,18)

InChI Key

YMSMQWUIXIWCNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NO)F

solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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